3-Chloro-2-fluorobenzaldehyde

Catalog No.
S1520079
CAS No.
85070-48-0
M.F
C7H4ClFO
M. Wt
158.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluorobenzaldehyde

CAS Number

85070-48-0

Product Name

3-Chloro-2-fluorobenzaldehyde

IUPAC Name

3-chloro-2-fluorobenzaldehyde

Molecular Formula

C7H4ClFO

Molecular Weight

158.56 g/mol

InChI

InChI=1S/C7H4ClFO/c8-6-3-1-2-5(4-10)7(6)9/h1-4H

InChI Key

YAOZCMANASAVFN-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

Synonyms

2-Fluoro-3-chlorobenzaldehyde

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)C=O

The exact mass of the compound 3-Chloro-2-fluorobenzaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3-Chloro-2-fluorobenzaldehyde (CAS: 85070-48-0) is a disubstituted aromatic aldehyde widely used as a precursor in the synthesis of complex organic molecules. Its specific halogen substitution pattern makes it a critical intermediate for constructing fluorinated and chlorinated scaffolds, particularly in the development of agrochemicals and pharmaceutical agents. The aldehyde group provides a reactive site for condensation and cyclization reactions, while the ortho-fluoro and meta-chloro substituents dictate the regiochemistry and reactivity of the aromatic ring in subsequent transformations.

Substituting 3-Chloro-2-fluorobenzaldehyde with isomers (like 2-chloro-6-fluorobenzaldehyde) or simpler analogs (like 3-chlorobenzaldehyde or 2,3-dichlorobenzaldehyde) often leads to synthesis failure or undesired products. The 2-fluoro group is not merely a positional marker; its strong electron-withdrawing nature is essential for activating the aromatic ring for key reaction steps, such as nucleophilic aromatic substitution (SNA_r). Replacing the fluorine with chlorine or omitting it entirely alters the electronic properties and steric environment, preventing critical bond formations or leading to incorrect regioselectivity in multi-step syntheses common in medicinal and agrochemical development. Therefore, for synthetic routes designed around its specific reactivity, this exact isomer is non-interchangeable.

Enables High-Yield Synthesis of Quinazolinone Scaffolds via Fluorine-Activated SNAr Reactivity

In the synthesis of novel quinazolinone-based EGFR inhibitors, 3-chloro-2-fluorobenzaldehyde is a critical starting material. Its condensation with 2-amino-5-iodobenzamide proceeds in high yield (85%) to form the necessary Schiff base. Crucially, the 2-fluoro substituent is retained and serves to activate the ring for a subsequent intramolecular nucleophilic aromatic substitution (SNAr) step, which is essential for forming the final tetracyclic core. An analog lacking the 2-fluoro group, such as 3-chlorobenzaldehyde, would not sufficiently activate the ring for this key cyclization, rendering the synthetic route unviable.

Evidence DimensionReaction Yield in Key Intermediate Step
Target Compound Data85% yield for the condensation reaction product
Comparator Or Baseline3-Chlorobenzaldehyde (lacking the 2-fluoro group), which would fail in the required subsequent SNAr cyclization step.
Quantified DifferenceEnables a viable high-yield route vs. a non-viable route for the target scaffold.
ConditionsCondensation with 2-amino-5-iodobenzamide in ethanol under reflux.

For synthesizing specific classes of kinase inhibitors, the 2-fluoro group is non-negotiable as it enables the entire synthetic strategy, making analogs unsuitable.

Demonstrated Precursor Suitability for Patented Agrochemical Fungicides

A patent from Bayer CropScience (WO2013102573A1) specifies 3-chloro-2-fluorobenzaldehyde as the required starting material for synthesizing N-alkoxy-pyridinyl-phenyl-carboxamide fungicides. The process involves converting the aldehyde to an oxime, which is then elaborated into the final active ingredient. The patent's claims and examples are specifically built around the 3-chloro-2-fluorophenyl moiety derived from this exact precursor. Using a positional isomer or a different halogenated benzaldehyde would result in a different chemical entity, falling outside the patent claims and likely possessing different, unoptimized biological activity.

Evidence DimensionPrecursor for Patented Active Ingredient
Target Compound DataExplicitly named and used as the key precursor for a patented class of fungicides.
Comparator Or BaselineAny other positional isomer (e.g., 2-chloro-3-fluorobenzaldehyde) or analog (e.g., 2,3-dichlorobenzaldehyde).
Quantified DifferenceLeads to the claimed, biologically active molecule versus an unclaimed, likely inactive or less active compound.
ConditionsAs detailed in the multi-step synthesis described in patent WO2013102573A1.

For manufacturers producing patented agrochemicals or their intermediates, sourcing this exact CAS number is a strict requirement for regulatory compliance and product efficacy.

Required Intermediate for HIV Integrase Inhibitor Elvitegravir Synthesis Routes

Multiple patented synthetic routes for the HIV integrase inhibitor Elvitegravir depend on a key fragment derived from 3-chloro-2-fluorobenzaldehyde. Specifically, the aldehyde is converted into 3-chloro-2-fluorobenzyl bromide, which is then used to form an organozinc reagent. This reagent undergoes a palladium-catalyzed Negishi coupling to install the critical 3-chloro-2-fluorobenzyl group onto the quinolone core of the drug. The specific substitution pattern is essential for the final drug's binding affinity and pharmacological profile, making substitution with other isomers or analogs unacceptable for this application.

Evidence DimensionPrecursor for Key Pharmaceutical Fragment
Target Compound DataServes as the starting point for the 3-chloro-2-fluorobenzylzinc bromide reagent required in Elvitegravir synthesis.
Comparator Or BaselineOther substituted benzaldehydes.
Quantified DifferenceProvides the exact, structurally required fragment for a commercial pharmaceutical, whereas analogs would yield the wrong final molecule.
ConditionsConversion to benzyl bromide, followed by formation of an organozinc reagent for Pd-catalyzed coupling.

Procurement for the synthesis of Elvitegravir or related analogs requires this specific starting material to ensure the correct final molecular structure and biological activity.

Synthesis of Kinase Inhibitor Scaffolds Requiring SNAr Cyclization

This compound is the designated precursor for developing heterocyclic drug candidates, such as certain quinazolinones, where a fluorine-activated intramolecular SNAr reaction is the key strategic step for assembling the core structure. Its use ensures high-yield cyclization that would otherwise fail with simpler analogs.

Manufacturing of Patented Fungicides and Agrochemicals

In process chemistry workflows for specific, patented fungicides, this aldehyde is the required starting material. Its unique substitution pattern is integral to the final molecule's bioactivity and intellectual property claims, making it a non-negotiable input for licensed production.

Development of Antiviral Agents like Elvitegravir

This aldehyde is a critical raw material for the multi-step synthesis of the HIV drug Elvitegravir. It is used to generate the 3-chloro-2-fluorobenzyl fragment, which is essential for the drug's mechanism of action, demonstrating its value in producing complex, high-value active pharmaceutical ingredients.

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

3-Chloro-2-fluorobenzaldehyde

Dates

Last modified: 08-15-2023

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